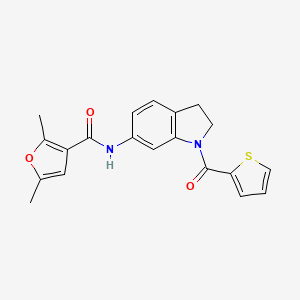

2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide” is a complex organic compound. It contains a thiophene nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene nucleus containing compounds show various activities .

Wissenschaftliche Forschungsanwendungen

Influenza A Virus Inhibition

A study by Yongshi et al. (2017) explored the synthesis and biological characterization of furan-carboxamide derivatives, including compounds similar to 2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide. These derivatives were found to be potent inhibitors of the influenza A H5N1 virus, demonstrating significant anti-influenza activity. This research suggests a potential application of such compounds in antiviral therapies, especially targeting lethal influenza strains (Yu Yongshi et al., 2017).

Synthetic and Chemical Studies

In the field of chemistry, several studies have focused on the synthesis and chemical properties of related compounds. For example, Yuan et al. (2017) discussed the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, which include compounds structurally related to this compound. This research provides insights into novel methods of synthesizing fluorinated derivatives of such compounds (Xi Yuan et al., 2017).

Anticancer Research

Lan et al. (2017) conducted a study on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as potential anticancer agents targeting the epidermal growth factor receptor (EGFR). While not exactly the same, compounds in this category are structurally similar to this compound. This research highlights the possible application of such compounds in cancer treatment, especially in inhibiting the growth of cancer cells that express high levels of EGFR (Z. Lan et al., 2017).

Immunomodulation

In the field of immunology, Axton et al. (1992) explored the synthesis and immunosuppressive activity of compounds related to this compound. These compounds showed potential in modulating immune responses, which could be valuable in treating diseases where controlling the immune system is crucial (C. A. Axton et al., 1992).

Zukünftige Richtungen

Given the wide range of therapeutic properties of thiophene nucleus containing compounds, there is great interest in synthesizing and investigating new structural prototypes with more effective pharmacological activity . This compound, with its complex structure, could be a subject of future research in this direction.

Wirkmechanismus

Target of Action

The compound, 2,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-3-carboxamide, is a derivative of indole and thiophene . Indole derivatives are known to bind with high affinity to multiple receptors , and thiophene derivatives have been found to exhibit a variety of pharmacological properties . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the wide range of biological activities associated with indole and thiophene derivatives , it can be inferred that this compound may have diverse molecular and cellular effects

Biochemische Analyse

Biochemical Properties

It is known that thiophene-based analogs and indole derivatives, which are structurally similar to this compound, exhibit a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds interact with multiple receptors, which makes them useful in developing new derivatives .

Cellular Effects

Similar compounds, such as indole derivatives, have been shown to have a broad spectrum of biological activities . These activities can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-12-10-16(13(2)25-12)19(23)21-15-6-5-14-7-8-22(17(14)11-15)20(24)18-4-3-9-26-18/h3-6,9-11H,7-8H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFSBBMGECNHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2826996.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)

![3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2826998.png)

![2,4-DIMETHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2827002.png)

![2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2827003.png)

![(2E)-2-CYANO-N-(2-METHOXYPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2827005.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2827007.png)